

Application Notes and Protocols for the Analysis of Sofosbuvir Impurity C

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B560572*

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Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, ensuring the purity and controlling the levels of impurities are critical for its safety and efficacy. **Sofosbuvir Impurity C** is identified as a diastereomer of Sofosbuvir, with the same molecular formula ($C_{22}H_{29}FN_3O_9P$) and mass, but a different stereochemical configuration. Its presence can arise from the synthesis process or degradation. Therefore, robust analytical methods are essential for its detection and quantification in both bulk drug substances and finished pharmaceutical products.

These application notes provide detailed protocols for sample preparation and analysis of **Sofosbuvir Impurity C**, intended for researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Data Presentation: Quantitative Analysis of Sofosbuvir and Impurity C

The following table summarizes typical quantitative data for the analysis of Sofosbuvir and its impurities, including what would be expected for an impurity like Impurity C. These values are compiled from various validated HPLC and UPLC methods.

Parameter	Sofosbuvir	Sofosbuvir Impurity C (as a related impurity)	Method
Linearity Range	1.5 - 480 µg/mL	0.5 - 30 µg/mL	HPLC/UPLC
Correlation Coefficient (r^2)	> 0.999	> 0.999	HPLC/UPLC
Limit of Detection (LOD)	0.01 - 0.1 µg/mL	0.03 - 0.5 µg/mL	HPLC/UPLC
Limit of Quantification (LOQ)	0.04 - 0.5 µg/mL	0.12 - 1.5 µg/mL	HPLC/UPLC
Accuracy (%) Recovery)	98 - 102%	90 - 114%	HPLC/UPLC
Precision (% RSD)	< 2.0%	< 2.0%	HPLC/UPLC

Experimental Protocols

Protocol 1: Sample Preparation from Bulk Drug Substance

This protocol outlines the preparation of a sample from the bulk drug substance for the analysis of Sofosbuvir and Impurity C.

Materials:

- Sofosbuvir bulk drug substance
- HPLC grade methanol
- HPLC grade water
- HPLC grade acetonitrile
- Volumetric flasks (10 mL, 50 mL, 100 mL)

- Pipettes
- Sonicator
- 0.45 μm syringe filters

Procedure:

- Standard Stock Solution Preparation:
 - Accurately weigh about 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL volumetric flask.
 - Add approximately 7 mL of diluent (typically a mixture of water and acetonitrile, e.g., 50:50 v/v) and sonicate for 10 minutes to dissolve.[1]
 - Make up the volume to the mark with the diluent.
- Impurity C Stock Solution Preparation (if standard is available):
 - Accurately weigh about 10 mg of **Sofosbuvir Impurity C** reference standard and prepare a stock solution in a similar manner to the Sofosbuvir standard.
- Sample Solution Preparation:
 - Accurately weigh about 10 mg of the Sofosbuvir bulk drug substance sample and transfer it to a 10 mL volumetric flask.
 - Add approximately 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
 - Make up the volume to the mark with the diluent.
- Working Standard and Sample Preparation:
 - Pipette an appropriate volume of the stock solution(s) into a suitable volumetric flask and dilute with the mobile phase to achieve a final concentration within the linear range of the

analytical method (e.g., 100 µg/mL for Sofosbuvir and a corresponding lower level for the impurity).

- **Filtration:**

- Filter the prepared working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: Sample Preparation from Pharmaceutical Dosage Forms (Tablets)

This protocol describes the extraction of Sofosbuvir and its impurities from a tablet formulation.

Materials:

- Sofosbuvir tablets (e.g., 400 mg)
- Mortar and pestle
- HPLC grade methanol
- HPLC grade water
- HPLC grade acetonitrile
- Volumetric flasks (100 mL, 200 mL)
- Pipettes
- Sonicator
- Centrifuge (optional)
- 0.45 µm syringe filters

Procedure:

- **Sample Crushing:**

- Weigh and finely powder a representative number of tablets (e.g., 10 tablets) using a mortar and pestle.[2]
- Extraction:
 - Transfer an amount of the powdered tablets equivalent to a single dose (e.g., 400 mg of Sofosbuvir) into a 200 mL volumetric flask.[2]
 - Add approximately 150 mL of diluent (e.g., a mixture of methanol and water).
 - Sonicate the flask for 30 minutes to ensure complete extraction of the drug and its impurities.[2]
- Dilution:
 - Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
 - Mix the solution thoroughly.
- Clarification:
 - Filter a portion of the solution through a 0.45 µm syringe filter. If necessary, centrifuge the solution before filtration to remove excipients.
- Final Dilution:
 - Further dilute the filtered solution with the mobile phase to achieve a final concentration suitable for HPLC or UPLC analysis.

Protocol 3: Forced Degradation Study Sample Preparation

Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method and to generate potential degradation products, which may include Impurity C.

Materials:

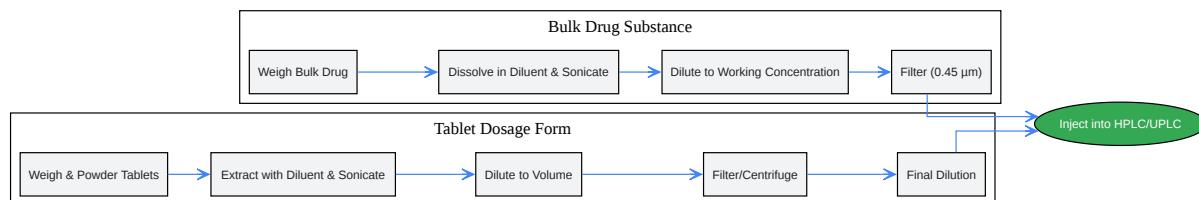
- Sofosbuvir bulk drug substance
- Hydrochloric acid (HCl), 0.1 N or 1 N[3]
- Sodium hydroxide (NaOH), 0.1 N or 0.5 N[3]
- Hydrogen peroxide (H₂O₂), 3% or 30%[3]
- Heating apparatus (water bath or oven)
- UV lamp
- pH meter

Procedure:

- Acid Hydrolysis:
 - Dissolve a known amount of Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C).[3]
 - After cooling, neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) and dilute with the mobile phase to the desired concentration.
- Base Hydrolysis:
 - Dissolve a known amount of Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C).[3]
 - After cooling, neutralize the solution with an appropriate acid (e.g., 0.1 N HCl) and dilute with the mobile phase.
- Oxidative Degradation:
 - Dissolve a known amount of Sofosbuvir in 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 7 days).[3]
 - Dilute the resulting solution with the mobile phase.

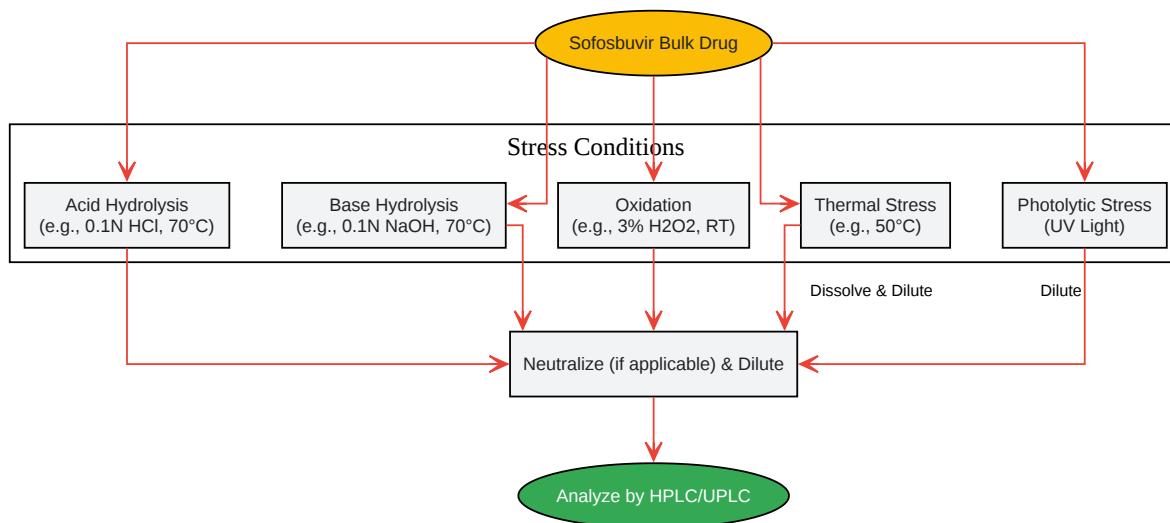
- Thermal Degradation:
 - Expose a solid sample of Sofosbuvir to dry heat in an oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]
 - Dissolve the heat-treated sample in the mobile phase for analysis.
- Photolytic Degradation:
 - Expose a solution of Sofosbuvir to UV light for a defined duration.
 - Analyze the resulting solution directly or after appropriate dilution.

Visualization of Workflows



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Caption: General sample preparation workflow for Sofosbuvir impurity analysis.



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Caption: Workflow for forced degradation studies of Sofosbuvir.

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